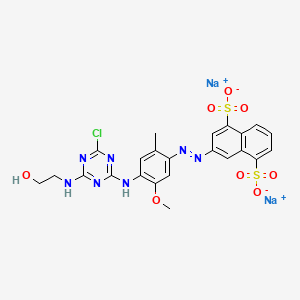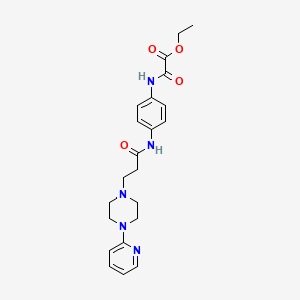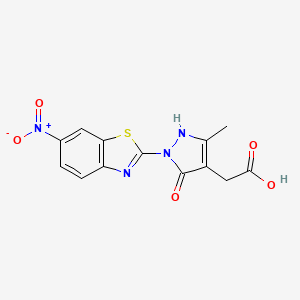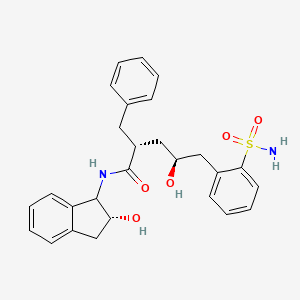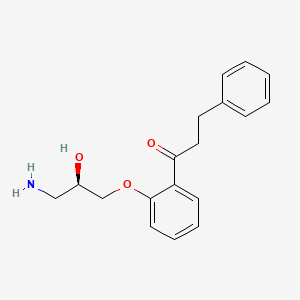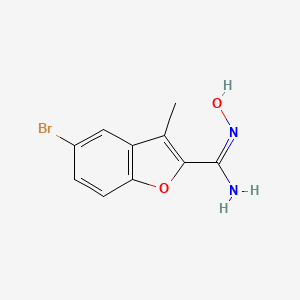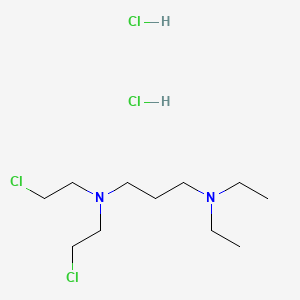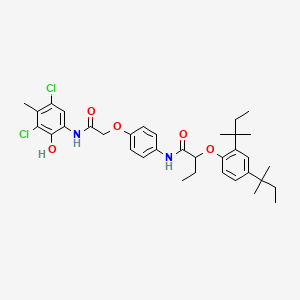
2-(2,4-Bis(tert-pentyl)phenoxy)-N-(4-(2-((3,5-dichloro-2-hydroxy-p-tolyl)amino)-2-oxoethoxy)phenyl)butyramide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,4-Bis(tert-pentyl)phenoxy)-N-(4-(2-((3,5-dichloro-2-hydroxy-p-tolyl)amino)-2-oxoethoxy)phenyl)butyramide is a complex organic compound with a molecular formula of C27H37Cl2NO3 . This compound is known for its unique chemical structure, which includes multiple functional groups such as phenoxy, dichloro, and hydroxy groups. It has applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Bis(tert-pentyl)phenoxy)-N-(4-(2-((3,5-dichloro-2-hydroxy-p-tolyl)amino)-2-oxoethoxy)phenyl)butyramide involves multiple steps. The starting materials typically include 2,4-bis(tert-pentyl)phenol and 3,5-dichloro-2-hydroxy-p-toluidine. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and reduce costs. The use of advanced purification techniques, such as chromatography and crystallization, ensures that the final product meets the required specifications for its intended applications .
Analyse Des Réactions Chimiques
Types of Reactions
2-(2,4-Bis(tert-pentyl)phenoxy)-N-(4-(2-((3,5-dichloro-2-hydroxy-p-tolyl)amino)-2-oxoethoxy)phenyl)butyramide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The dichloro groups can be reduced to form the corresponding dechlorinated products.
Substitution: The phenoxy and amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield ketones, while reduction of the dichloro groups may produce dechlorinated derivatives .
Applications De Recherche Scientifique
2-(2,4-Bis(tert-pentyl)phenoxy)-N-(4-(2-((3,5-dichloro-2-hydroxy-p-tolyl)amino)-2-oxoethoxy)phenyl)butyramide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(2,4-Bis(tert-pentyl)phenoxy)-N-(4-(2-((3,5-dichloro-2-hydroxy-p-tolyl)amino)-2-oxoethoxy)phenyl)butyramide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(2,4-Bis(tert-pentyl)phenoxy)-N-(3,5-dichloro-2-hydroxy-p-tolyl)butyramide
- 2-(2,4-Bis(tert-pentyl)phenoxy)-N-(3,5-dichloro-4-ethyl-2-hydroxyphenyl)butyramide
Uniqueness
Its structure allows for diverse chemical reactivity and biological activity, making it a valuable compound for research and industrial purposes .
Propriétés
Numéro CAS |
94109-73-6 |
|---|---|
Formule moléculaire |
C35H44Cl2N2O5 |
Poids moléculaire |
643.6 g/mol |
Nom IUPAC |
2-[2,4-bis(2-methylbutan-2-yl)phenoxy]-N-[4-[2-(3,5-dichloro-2-hydroxy-4-methylanilino)-2-oxoethoxy]phenyl]butanamide |
InChI |
InChI=1S/C35H44Cl2N2O5/c1-9-28(44-29-17-12-22(34(5,6)10-2)18-25(29)35(7,8)11-3)33(42)38-23-13-15-24(16-14-23)43-20-30(40)39-27-19-26(36)21(4)31(37)32(27)41/h12-19,28,41H,9-11,20H2,1-8H3,(H,38,42)(H,39,40) |
Clé InChI |
YISSXYXYPLFKGN-UHFFFAOYSA-N |
SMILES canonique |
CCC(C(=O)NC1=CC=C(C=C1)OCC(=O)NC2=CC(=C(C(=C2O)Cl)C)Cl)OC3=C(C=C(C=C3)C(C)(C)CC)C(C)(C)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl 2-(methylcarbamothioylamino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B12724038.png)
